2,4-dichloro-N-(3-methoxyphenyl)benzamide

Positional isomerism Lipophilicity Hydrogen bonding

2,4-Dichloro-N-(3-methoxyphenyl)benzamide (CAS 198067-13-9) is a synthetic N-aryl benzamide derivative with the molecular formula C₁₄H₁₁Cl₂NO₂ and a molecular weight of 296.15 g/mol. It belongs to the N-phenyl-2,4-dichlorobenzamide scaffold class, which has been identified as a privileged chemotype in multiple target families including orphan GPCR GPR27, betaine/GABA transporter BGT1, and bacterial cell division protein FtsZ.

Molecular Formula C14H11Cl2NO2
Molecular Weight 296.15
CAS No. 198067-13-9
Cat. No. B2836434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(3-methoxyphenyl)benzamide
CAS198067-13-9
Molecular FormulaC14H11Cl2NO2
Molecular Weight296.15
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H11Cl2NO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-6-5-9(15)7-13(12)16/h2-8H,1H3,(H,17,18)
InChIKeyOTKGYRISLGESEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-N-(3-methoxyphenyl)benzamide (CAS 198067-13-9): Structural Identity, Physicochemical Profile, and Comparator Landscape


2,4-Dichloro-N-(3-methoxyphenyl)benzamide (CAS 198067-13-9) is a synthetic N-aryl benzamide derivative with the molecular formula C₁₄H₁₁Cl₂NO₂ and a molecular weight of 296.15 g/mol . It belongs to the N-phenyl-2,4-dichlorobenzamide scaffold class, which has been identified as a privileged chemotype in multiple target families including orphan GPCR GPR27, betaine/GABA transporter BGT1, and bacterial cell division protein FtsZ [1]. The compound is catalogued by Sigma-Aldrich under the AldrichCPR rare chemical collection (product numbers S41034 and S612294) and is offered by Life Chemicals (product F0267-1886, purity ≥90%) for early discovery research [2]. Its three closest structural analogs—differing by a single substituent position or absence—are 2,4-dichloro-N-(4-methoxyphenyl)benzamide (CAS 83191-08-6, the para-methoxy isomer), N-(3-methoxyphenyl)benzamide (CAS 13031-49-7, lacking the 2,4-dichloro motif), and 2,4-dichloro-N-phenylbenzamide (CAS 6043-39-6, lacking the methoxy group) [3][4].

Why 2,4-Dichloro-N-(3-methoxyphenyl)benzamide Cannot Be Replaced by Generic In-Class Benzamide Analogs


Within the N-phenyl-2,4-dichlorobenzamide series, subtle positional and substituent variations produce divergent physicochemical and biological profiles that preclude simple interchange. The target compound's defining feature—a methoxy group at the meta (3-) position of the N-phenyl ring combined with chlorine atoms at the 2- and 4-positions of the benzoyl ring—creates a unique hydrogen-bonding topography, electronic distribution, and steric contour distinct from all immediate analogs . The para-methoxy isomer (CAS 83191-08-6) carries an NSC designation (NSC 6919) and has been implicated in cancer cell proliferation inhibition studies, indicating that the methoxy position alone redirects biological recognition [1]. The des-chloro analog N-(3-methoxyphenyl)benzamide shows markedly reduced lipophilicity (predicted LogP differential of ~2 log units) and a 4.54 μM IC₅₀ in a high-throughput screen, whereas the des-methoxy analog 2,4-dichloro-N-phenylbenzamide lacks the hydrogen bond acceptor necessary for key target interactions [2]. For procurement purposes, the 3-methoxy-2,4-dichloro combination represents a specific, non-substitutable chemical space intersection that cannot be obtained by ordering either the 4-methoxy isomer or the mono-substituted variants and making post-hoc assumptions about equipotency.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-(3-methoxyphenyl)benzamide (CAS 198067-13-9) Against Closest Analogs


Meta-Methoxy Positional Isomerism: Physicochemical Divergence from the Para-Methoxy Isomer (CAS 83191-08-6)

The meta (3-) versus para (4-) methoxy substitution on the N-phenyl ring produces distinct physicochemical profiles that cannot be assumed equivalent. The target compound (meta-OCH₃) has a predicted pKa of 11.66±0.70, while the para-methoxy isomer is expected to exhibit a different pKa due to altered resonance stabilization of the conjugate base . The ACD/LogP of the target compound is predicted as 3.41, with an ACD/LogD (pH 7.4) of 4.26, indicating high lipophilicity suitable for membrane permeation . The meta-methoxy orientation places the hydrogen bond acceptor oxygen at a geometrically distinct position relative to the amide NH and the 2,4-dichlorobenzoyl moiety, altering the molecular electrostatic potential surface compared to the para isomer—a critical factor in target recognition [1]. No published head-to-head bioactivity comparison between these two isomers was identified in the literature, representing a knowledge gap.

Positional isomerism Lipophilicity Hydrogen bonding Electronic effects

Contribution of the 2,4-Dichloro Motif: Comparative Lipophilicity and Metabolic Stability Versus the Des-Chloro Analog

The presence of two chlorine atoms at the 2- and 4-positions of the benzoyl ring substantially elevates lipophilicity compared to the non-chlorinated parent scaffold. The target compound has a predicted ACD/LogP of 3.41 and an EPA-estimated Log Kow of 4.07 . In contrast, the des-chloro analog N-(3-methoxyphenyl)benzamide (CAS 13031-49-7, MW 227.26) lacks the mass and lipophilicity contributed by the two chlorine substituents (combined ~71 Da) . While no direct CYP inhibition data exist for the target compound, a structurally related compound in the ChEMBL database (CHEMBL4172417) bearing a 2,4-dichlorophenyl motif showed CYP3A4 inhibition with an IC₅₀ of 2.90 × 10⁴ nM (29 μM), indicating that the dichloro substitution may influence hepatic metabolism [1]. Additionally, the 3-methoxybenzamide scaffold is a known pharmacophore for FtsZ inhibition, with optimized derivatives achieving MIC values as low as 0.12 μg/mL against staphylococcal species, whereas the des-chloro N-(3-methoxyphenyl)benzamide showed negligible antimicrobial potency (IC₅₀ = 4.54 μM in a general screen), suggesting the dichloro motif is critical for target engagement [2][3].

Lipophilicity Metabolic stability CYP inhibition SAR

N-Phenyl-2,4-dichlorobenzamide Scaffold: Validated Pharmacophore with Quantitative Selectivity Data from GPR27 and BGT1 Programs

The N-phenyl-2,4-dichlorobenzamide scaffold—of which the target compound is a direct member—has been experimentally validated in two independent target families with quantitative selectivity data. In the GPR27 program, compounds sharing this scaffold (e.g., N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide) showed selective agonism at GPR27 over closely related family members GPR85 and GPR173, with a pEC₅₀ of 6.34 and Eₘₐₓ of 100% in β-arrestin-2 recruitment assays [1]. In the BGT1 program, the 2,4-dichlorobenzamide derivative BPDBA demonstrated selective non-competitive inhibition of human BGT-1 with an IC₅₀ of 20 μM, exhibiting no significant inhibitory activity at the other three human GABA transporter subtypes (GAT1, GAT2, GAT3) [2]. The target compound's meta-methoxy substitution provides an additional hydrogen bond acceptor that is absent in these reference compounds, offering a distinct vector for exploring SAR beyond the previously characterized chemical space [3]. While direct experimental data for the target compound are not yet published, its scaffold membership in this validated pharmacophore class provides a rational basis for procurement by groups investigating GPR27, BGT1, or related targets.

GPR27 agonist BGT1 inhibitor GPCR Scaffold validation

Sourcing Differentiation: AldrichCPR Rare Chemical Status and the Analytical Data Gap

The target compound is classified by Sigma-Aldrich under the AldrichCPR (Custom Prepared Reagents) brand as part of the Rare Chemical Library, a collection originating from Alfred Bader Chemicals in 1966 [1]. Critically, Sigma-Aldrich explicitly states: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . This 'sold as-is' status contrasts with the para-methoxy isomer (CAS 83191-08-6, NSC 6919), which has been referenced in patent literature and cancer cell proliferation studies, suggesting more extensive characterization [2]. An alternative supply route is Life Chemicals, which offers the compound (product F0267-1886) with a declared purity of ≥90% across multiple package sizes (1 mg at $54 to 75 mg at a scaled price), providing at minimum a purity specification that Sigma-Aldrich does not [3]. The ZINC database entry (ZINC000248242608) confirms 'no known activity for this compound' and 'this substance is not reported in any publications per ChEMBL,' emphasizing that any research group acquiring this compound assumes full responsibility for analytical characterization and biological annotation [4].

Procurement Purity verification Rare chemical library Quality assurance

Dual Functionalization as a Synthetic Building Block: Orthogonal Reactivity of the 2,4-Dichlorobenzoyl and 3-Methoxyphenyl Moieties

The target compound is characterized as a versatile synthetic intermediate whose dual functionalization—electron-withdrawing chloro substituents at positions 2 and 4 of the benzoyl ring, and an electron-donating methoxy group at the meta position of the N-phenyl ring—enables orthogonal chemical diversification [1]. The 2,4-dichlorobenzoyl moiety can participate in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the 3-methoxyphenyl group can undergo O-demethylation, electrophilic aromatic substitution, or directed ortho-metalation . This orthogonal reactivity profile is absent in simpler analogs: 2,4-dichlorobenzamide (CAS 2447-79-2) lacks the N-aryl group for diversification, while N-(3-methoxyphenyl)benzamide lacks the chloro handles for cross-coupling . The compound is described as suitable for 'targeted synthetic pathways' and 'exploring structure-activity relationships in medicinal chemistry,' positioning it as a dual-functional building block rather than merely a screening compound [1]. The predicted Rule of 5 violations count is zero, confirming drug-like physicochemical space for derived libraries .

Synthetic intermediate Cross-coupling Amidation SAR exploration

Recommended Research and Procurement Application Scenarios for 2,4-Dichloro-N-(3-methoxyphenyl)benzamide (CAS 198067-13-9)


Medicinal Chemistry SAR Expansion of the N-Phenyl-2,4-dichlorobenzamide Scaffold for GPCR or Transporter Targets

Research groups investigating GPR27, BGT1, or other targets responsive to the N-phenyl-2,4-dichlorobenzamide pharmacophore can deploy the target compound as a probe to interrogate the effect of meta-methoxy substitution on potency and selectivity. The established pEC₅₀ of 6.34 (458 nM) for GPR27 and IC₅₀ of 20 μM for BGT1 from reference compounds provide quantitative baselines against which the meta-OCH₃ analog can be benchmarked [1][2]. The additional hydrogen bond acceptor at the meta position may enhance or redirect target engagement relative to the unsubstituted or para-substituted analogs, generating SAR data that is not obtainable from commercially available comparator compounds [3].

Antimicrobial Drug Discovery: Probing the 3-Methoxybenzamide FtsZ Pharmacophore with Enhanced Lipophilicity

Given that optimized 3-methoxybenzamide derivatives achieve FtsZ inhibitory MIC values as low as 0.12 μg/mL against MRSA and MRSE, the target compound's 2,4-dichloro substitution—which elevates LogP by approximately 1.5–2 log units versus the des-chloro analog—may improve membrane penetration in Gram-positive bacteria [1][2]. Researchers should note that the 3-methoxy substitution pattern has been specifically linked to FtsZ inhibition in Bacillus subtilis and Staphylococcus aureus, while the dichloro motif is known to enhance antibacterial potency in related benzamide series [3]. Procurement from Life Chemicals (≥90% purity, multiple scale options) is recommended over Sigma-Aldrich for groups requiring a minimum purity specification for dose-response assays [4].

Synthetic Methodology Development Using Orthogonally Functionalized Benzamide Templates

The compound's three reactive handles—nucleophilic aromatic substitution at 2-Cl and 4-Cl positions, and O-demethylation or electrophilic aromatic substitution at the 3-OCH₃ position—make it a suitable substrate for developing sequential or chemoselective derivatization protocols [1]. With zero Rule of 5 violations and a molecular weight of 296.15, libraries derived from this scaffold remain within drug-like chemical space [2]. The predicted ACD/LogD of 4.26 at pH 7.4 and BCF of ~1015 suggest adequate membrane permeability for cell-based assay follow-up of synthesized derivatives [3].

Computational Chemistry and Virtual Screening: A Data-Poor Scaffold for Prospective Validation

The confirmed absence of published bioactivity data (ZINC: 'no known activity,' ChEMBL: no entry, PubMed: zero primary research articles) makes this compound ideal for prospective computational validation studies [1]. Groups developing or benchmarking docking algorithms, machine learning-based activity prediction models, or free energy perturbation methods can use this compound as a 'blind' test case—generating experimental data after computational predictions are made, thus avoiding the overfitting risk inherent in using well-characterized chemotypes [2]. The scaffold's membership in the experimentally validated N-phenyl-2,4-dichlorobenzamide class provides a rational basis for generating testable hypotheses about target engagement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-dichloro-N-(3-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.